Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Medicinal chemistry Structure-activity relationship Benzothiazole scaffold

4-Chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a synthetic small-molecule heterocycle (C₁₂H₁₁ClN₄S, MW 278.76 g/mol) combining a 4-chlorobenzothiazole core with an N-ethylpyrazole side chain. The compound is commercially available as a research-grade screening compound (e.g., Life Chemicals catalog F2146-0630, ≥95% purity) and serves as a versatile scaffold within the broader pyrazolo-benzothiazole hybrid class that has demonstrated anticancer and antiangiogenic activities in peer-reviewed studies.

Molecular Formula C12H11ClN4S
Molecular Weight 278.76 g/mol
CAS No. 1177299-27-2
Cat. No. B1451561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
CAS1177299-27-2
Molecular FormulaC12H11ClN4S
Molecular Weight278.76 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)NCCN3C=CC=N3
InChIInChI=1S/C12H11ClN4S/c13-9-3-1-4-10-11(9)16-12(18-10)14-6-8-17-7-2-5-15-17/h1-5,7H,6,8H2,(H,14,16)
InChIKeyHSEJFEJGRJWHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177299-27-2): Procurement-Ready Heterocyclic Scaffold for Oncology and Kinase-Targeted Screening


4-Chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a synthetic small-molecule heterocycle (C₁₂H₁₁ClN₄S, MW 278.76 g/mol) combining a 4-chlorobenzothiazole core with an N-ethylpyrazole side chain [1]. The compound is commercially available as a research-grade screening compound (e.g., Life Chemicals catalog F2146-0630, ≥95% purity) and serves as a versatile scaffold within the broader pyrazolo-benzothiazole hybrid class that has demonstrated anticancer and antiangiogenic activities in peer-reviewed studies [2]. Its structural architecture—featuring hydrogen bond donor (1), acceptor (4), and rotatable bond (4) functionality—positions it as a candidate for fragment-based drug discovery and kinase inhibitor screening campaigns [1].

Why 4-Chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine Cannot Be Replaced by Generic Benzothiazole Analogs


Within the benzothiazol-2-amine class, subtle structural variations produce divergent biological profiles. The 4-chloro substitution on the benzothiazole ring and the ethyl-bridged pyrazole appendage of this compound are not interchangeable with unsubstituted, 4-fluoro, or 4-methoxy benzothiazole analogs. Published structure-activity relationship (SAR) studies on pyrazolo-benzothiazole hybrids demonstrate that electron-withdrawing groups (e.g., chloro) on the aryl ring confer significantly greater cytotoxicity against cancer cell lines compared to electron-donating substituents (methoxy, methyl), which decrease or abolish activity [1]. Furthermore, the ethylene spacer between the benzothiazole amine and the pyrazole ring differentiates this compound from directly linked pyrazolyl-benzothiazoles found in patents such as US 8,754,233, which exhibit distinct kinase inhibition profiles [2]. Generic substitution within this scaffold class risks loss of target engagement, altered selectivity, and non-reproducible screening outcomes [1].

Quantitative Differentiation Evidence: 4-Chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine vs. Closest Analogs


Structural Uniqueness: 4-Chloro Substitution Pattern vs. 4-Fluoro and 4-Methoxy Benzothiazole Analogs

The 4-chloro substituent on the benzothiazole core is a critical determinant of biological activity within the pyrazolo-benzothiazole hybrid class. In a systematic SAR study of 20 pyrazolo-benzothiazole hybrids, compounds bearing an electron-withdrawing chloro group on the pendant phenyl ring (analogous to the benzothiazole 4-position) displayed prominent growth inhibition across colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cell lines, whereas electron-donating methoxy and methyl analogs showed decreased or absent cytotoxicity [1]. While direct IC₅₀ data for the target compound are not available in the published literature, the class-level SAR establishes that 4-chloro substitution is associated with enhanced antiproliferative activity relative to 4-methoxy or 4-methyl congeners [1].

Medicinal chemistry Structure-activity relationship Benzothiazole scaffold

Ethylene Linker Differentiation: N-Ethylpyrazole vs. Directly Linked Pyrazolyl-Benzothiazoles

The ethylene (–CH₂CH₂–) linker between the benzothiazol-2-amine and the pyrazole ring in this compound distinguishes it from directly linked pyrazolyl-benzothiazoles claimed in patents such as US 8,754,233 [1]. Directly linked pyrazolyl-benzothiazole derivatives in US 8,754,233 have been profiled against integrin-linked kinase (ILK) with reported IC₅₀ values of approximately 200 nM [2]. The presence of the flexible ethylene spacer in the target compound introduces additional rotational degrees of freedom (4 rotatable bonds) and alters the distance and orientation of the pyrazole hydrogen bond acceptor relative to the benzothiazole core, which can shift kinase selectivity profiles compared to rigid, directly linked analogs [3]. Quantitative kinase profiling data for this specific compound are not yet published; however, the structural divergence is sufficient to preclude assumption of equivalent target engagement [1][2].

Kinase inhibition Linker SAR Benzothiazole patent landscape

Predicted Physicochemical Differentiation: logP, pKa, and Drug-Likeness vs. Unsubstituted Benzothiazol-2-Amine Core

The target compound exhibits computed physicochemical properties that differentiate it from the unsubstituted benzothiazol-2-amine core scaffold (CAS 136-95-8). The 4-chloro and N-ethylpyrazole modifications increase lipophilicity (XLogP3-AA ≈ 3.3, predicted pKa ≈ 2.02 ± 0.10 for the protonated species) compared to the parent 2-aminobenzothiazole (logP ≈ 1.3, pKa ~4.0 for conjugate acid) [1][2]. This elevated lipophilicity may enhance membrane permeability but also requires monitoring for potential promiscuity in biochemical assays. The molecular weight (278.76 Da) and hydrogen bond donor count (1) remain within fragment-like space, supporting its use in fragment-based screening libraries where physicochemical property differentiation from simpler 2-aminobenzothiazole fragments (MW 150.2 Da, 2 HBD, logP 1.3) provides complementary chemical space coverage [1].

ADME prediction Physicochemical properties Fragment-based drug discovery

Caveat on Data Availability: Absence of Published Direct Quantitative Comparator Data for This Specific Compound

As of the knowledge cutoff date, no peer-reviewed primary research articles or public bioassay databases (PubChem BioAssay, ChEMBL, BindingDB) contain direct quantitative IC₅₀, Kd, or Ki data for 4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine against any specific biological target [1][2]. The compound is listed in the Life Chemicals screening catalog (F2146-0630) and the PubChem Compound database (CID 45496462), but these entries reference predicted properties and vendor-supplied identifiers rather than experimentally determined bioactivity data [1][3]. Users are advised that comparative differentiation claims at this time must rely on class-level SAR inference from structurally related pyrazolo-benzothiazole hybrids and computational property predictions rather than direct head-to-head experimental comparisons [2].

Evidence gap analysis Procurement due diligence Screening compound triage

Recommended Application Scenarios for 4-Chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine in Drug Discovery and Chemical Biology


Fragment-Based and Diversity-Oriented Screening Library Expansion

With a molecular weight of 278.76 Da, one hydrogen bond donor, four hydrogen bond acceptors, and a calculated XLogP3 of 3.3, this compound occupies a fragment-like chemical space that is complementary to the simpler 2-aminobenzothiazole core (MW 150 Da, logP 1.3) [4][2]. Its inclusion in diversity screening decks increases library coverage of lipophilic, chloro-substituted heterocyclic space. Procurement of this compound from commercial suppliers (e.g., Life Chemicals F2146-0630, ≥95% purity) enables rapid library expansion without in-house synthesis [3].

Kinase Inhibitor Hit Identification and Selectivity Profiling

The ethylene-linked pyrazole architecture differentiates this compound from directly linked pyrazolyl-benzothiazole kinase inhibitors described in US Patent 8,754,233, which target integrin-linked kinase (ILK) at IC₅₀ ≈ 200 nM [4]. The additional conformational flexibility introduced by the ethyl spacer may shift the kinase selectivity fingerprint, making this compound suitable as a chemotype diversification tool in kinase panel screening. Users should commission primary kinase profiling to establish selectivity data, as no published kinase inhibition data exist for this specific compound [4].

Anticancer Lead Optimization Starting Point

Class-level SAR from the pyrazolo-benzothiazole hybrid literature demonstrates that electron-withdrawing chloro substitution is strongly associated with cytotoxic activity against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cancer cell lines, in contrast to electron-donating substituents that diminish activity [4]. In that series, the lead compound 14 achieved IC₅₀ values of 3.17–6.77 μM across these lines, outperforming the reference drug axitinib (4.88–21.7 μM), along with VEGFR-2 kinase inhibition at 97 nM and antiangiogenic activity in a transgenic zebrafish model [4]. While the target compound has not been directly evaluated in these assays, its 4-chloro substitution and pyrazole-ethyl architecture are consistent with the active pharmacophore, warranting its use as a starting scaffold for medicinal chemistry optimization [4].

Computational Chemistry and In Silico Screening Campaigns

The compound's well-defined computed properties—exact mass 278.0393 Da, topological polar surface area (predicted), and defined InChIKey (HSEJFEJGRJWHLO-UHFFFAOYSA-N)—make it suitable for structure-based virtual screening and pharmacophore modeling [4]. Its XLogP3 of 3.3 and single hydrogen bond donor are within drug-like ranges, supporting its use as a query molecule in similarity searching and scaffold-hopping exercises. Researchers can procure the compound for experimental validation of computational hits, leveraging commercial availability at ≥95% purity [4][2].

Quote Request

Request a Quote for 4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.